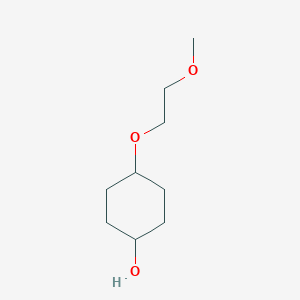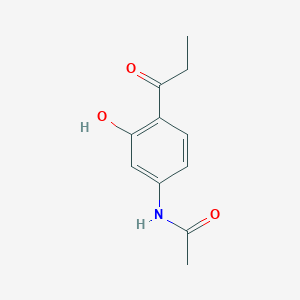
N-(3-Hydroxy-4-propionylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxy-4-propionylphenyl)acetamide (HPA) is a small molecule that has been studied for its potential therapeutic applications. HPA is a synthetic derivative of the natural compound phenylacetamide and is an inhibitor of fatty acid amide hydrolase (FAAH). HPA is an important tool in the study of FAAH and its role in the regulation of the endocannabinoid system.
Mécanisme D'action
N-(3-Hydroxy-4-propionylphenyl)acetamide acts as an inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids. N-(3-Hydroxy-4-propionylphenyl)acetamide binds to FAAH and prevents it from breaking down endocannabinoids, resulting in an increase in endocannabinoid levels in the body. This has been shown to have a number of therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects
N-(3-Hydroxy-4-propionylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. N-(3-Hydroxy-4-propionylphenyl)acetamide has been shown to reduce inflammation and pain in animal models, as well as to reduce tumor growth in animal models of cancer. N-(3-Hydroxy-4-propionylphenyl)acetamide has also been shown to have neuroprotective effects, including the protection of neurons from excitotoxicity and the promotion of neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Hydroxy-4-propionylphenyl)acetamide is a useful tool for studying the endocannabinoid system in the laboratory. It is an effective inhibitor of FAAH, and its effects can be easily observed in a variety of laboratory experiments. However, it is important to note that N-(3-Hydroxy-4-propionylphenyl)acetamide is not a naturally occurring compound, and its effects may not be the same as those of endocannabinoids.
Orientations Futures
Future research on N-(3-Hydroxy-4-propionylphenyl)acetamide may focus on its potential therapeutic applications in a variety of diseases and conditions. Potential areas of research include its effects on inflammation, pain, and cancer. Additionally, further research may focus on its potential neuroprotective effects, including its ability to protect neurons from excitotoxicity and promote neurogenesis. Additionally, further research may focus on the use of N-(3-Hydroxy-4-propionylphenyl)acetamide in combination with other drugs and therapies to enhance its therapeutic effects.
Méthodes De Synthèse
N-(3-Hydroxy-4-propionylphenyl)acetamide can be synthesized using a three-step process. The first step involves the reaction of phenylacetamide with propionyl chloride, followed by the addition of hydroxylamine. The final step involves the reaction of the product with acetic anhydride to form N-(3-Hydroxy-4-propionylphenyl)acetamide.
Applications De Recherche Scientifique
N-(3-Hydroxy-4-propionylphenyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. N-(3-Hydroxy-4-propionylphenyl)acetamide has been studied for its ability to modulate the endocannabinoid system and its role in inflammation, pain, and cancer. N-(3-Hydroxy-4-propionylphenyl)acetamide has also been studied for its potential neuroprotective and anti-inflammatory effects.
Propriétés
IUPAC Name |
N-(3-hydroxy-4-propanoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-10(14)9-5-4-8(6-11(9)15)12-7(2)13/h4-6,15H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCNKWDTKTZBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-4-propionylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


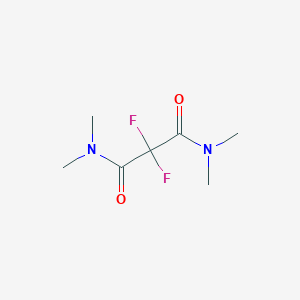
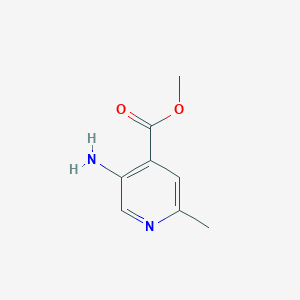

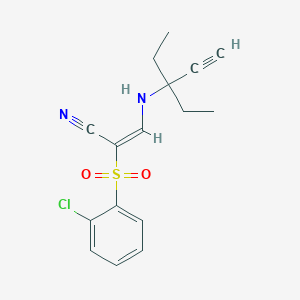

aminophenylboronic acid](/img/structure/B6324571.png)
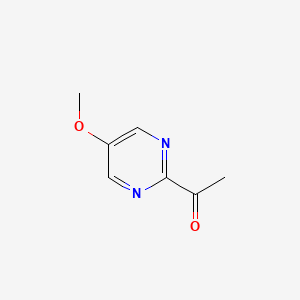
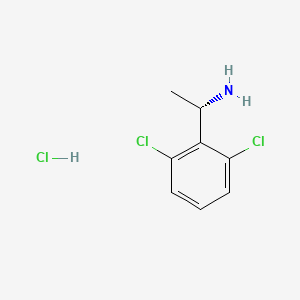
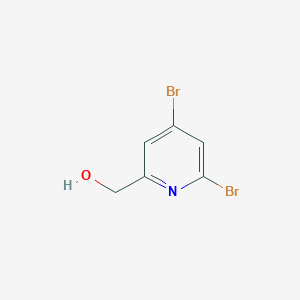
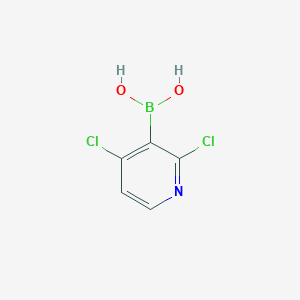
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)
